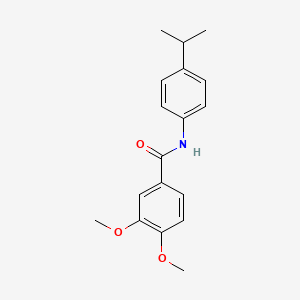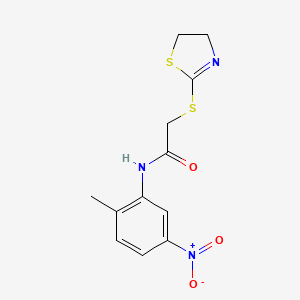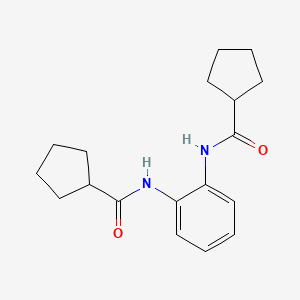
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide, also known as F13640, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(4-isopropylphenyl)-3,4-dimethoxybenzamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been found to inhibit the activation of NF-κB and to reduce the expression of its downstream target genes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB. N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells and to inhibit their proliferation. In addition, N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been found to reduce pain in animal models of inflammatory pain.
実験室実験の利点と制限
One of the main advantages of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide is its potent anti-inflammatory and anti-cancer properties. It has been found to exhibit these properties at relatively low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide. One potential direction is the further elucidation of its mechanism of action, particularly with regards to its effects on the NF-κB signaling pathway. Another potential direction is the development of more efficient synthesis methods for N-(4-isopropylphenyl)-3,4-dimethoxybenzamide, which may increase its yield and solubility. Additionally, further studies are needed to determine the safety and efficacy of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide in animal models and eventually in clinical trials.
合成法
The synthesis of N-(4-isopropylphenyl)-3,4-dimethoxybenzamide involves the reaction of 4-isopropylaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-isopropylphenyl)-3,4-dimethoxybenzamide. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-(4-isopropylphenyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to alleviate pain in animal models of inflammatory pain.
特性
IUPAC Name |
3,4-dimethoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)13-5-8-15(9-6-13)19-18(20)14-7-10-16(21-3)17(11-14)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHGXGCHQJHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(propan-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)



![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)


![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
